Sodium 4-(diphenylphosphino)benzenesulfonate Sodium 4-(diphenylphosphino)benzenesulfonate
Brand Name: Vulcanchem
CAS No.: 5952-62-5
VCID: VC2544484
InChI: InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1
SMILES: C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Molecular Formula: C18H14NaO3PS
Molecular Weight: 364.3 g/mol

Sodium 4-(diphenylphosphino)benzenesulfonate

CAS No.: 5952-62-5

Cat. No.: VC2544484

Molecular Formula: C18H14NaO3PS

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-(diphenylphosphino)benzenesulfonate - 5952-62-5

Specification

CAS No. 5952-62-5
Molecular Formula C18H14NaO3PS
Molecular Weight 364.3 g/mol
IUPAC Name sodium;4-diphenylphosphanylbenzenesulfonate
Standard InChI InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1
Standard InChI Key FECLFAPMMNLAPS-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structure

Sodium 4-(diphenylphosphino)benzenesulfonate is characterized by the following chemical identifiers:

PropertyValue
CAS Number5952-62-5
Molecular FormulaC₁₈H₁₄NaO₃PS
Molecular Weight364.33 g/mol
IUPAC Namesodium;4-diphenylphosphanylbenzenesulfonate
Standard InChIInChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1
Standard InChIKeyFECLFAPMMNLAPS-UHFFFAOYSA-M

The molecular structure consists of a central benzene ring substituted with a diphenylphosphino group at the para position relative to a sulfonate group. The sulfonate group is present as the sodium salt, which contributes to the compound's water solubility while maintaining the functionality of the phosphine group .

Physical Properties and Characteristics

Sodium 4-(diphenylphosphino)benzenesulfonate appears as a crystalline solid under standard conditions. Due to the presence of both hydrophilic (sulfonate) and hydrophobic (diphenylphosphino) groups, this compound demonstrates interesting solubility characteristics:

PropertyDescription
Physical StateCrystalline solid
SolubilitySoluble in water and polar organic solvents
Solubility in DMSOMinimum 5 mg/mL
Melting PointNot definitively established in literature
Boiling PointNot applicable (decomposes before boiling)
AppearanceWhite to off-white crystalline powder

The presence of the sodium sulfonate group enhances water solubility, which is a key advantage over traditional triphenylphosphine ligands that are typically only soluble in organic solvents .

Chemical Reactivity

The reactivity of sodium 4-(diphenylphosphino)benzenesulfonate is primarily governed by the diphenylphosphino moiety, which serves as a strong nucleophile and ligand for transition metals. Key aspects of its reactivity include:

Reactive SiteReactivity Pattern
Phosphine GroupStrong nucleophile; forms coordination bonds with transition metals
Sulfonate GroupProvides water solubility; can participate in ion exchange
Aromatic RingPotential site for further functionalization via electrophilic substitution

The compound's ability to coordinate with transition metals makes it particularly valuable in catalysis applications. The phosphorus atom donates its lone pair of electrons to form coordination bonds with metals such as palladium, platinum, and rhodium, creating catalytically active complexes .

Applications in Catalysis

One of the primary applications of sodium 4-(diphenylphosphino)benzenesulfonate is as a water-soluble phosphine ligand in homogeneous catalysis. The advantages of using this compound in catalytic systems include:

  • Enhanced catalyst solubility in aqueous media

  • Potential for biphasic catalysis with simple product separation

  • Environmentally friendlier reaction conditions compared to organic solvent-based systems

Research has demonstrated the efficacy of water-soluble phosphine ligands in various catalytic transformations including:

Catalytic ReactionAdvantages with Phosphine-Sulfonate Ligands
Suzuki-Miyaura CouplingEnables reactions in aqueous media with improved recyclability
Hydrogenation ReactionsAllows for aqueous-phase hydrogenations
C-H ActivationFacilitates reactions in greener solvent systems
CarbonylationImproves catalyst recovery and reuse

The incorporation of this ligand into catalytic systems often results in more efficient and environmentally benign chemical processes .

Structure-Activity Relationships

The activity of sodium 4-(diphenylphosphino)benzenesulfonate in catalytic applications is influenced by several structural features:

  • The electronic properties of the phosphine group, which can be tuned by substituents on the phenyl rings

  • The steric hindrance around the phosphorus atom, affecting coordination geometry with metals

  • The distance between the phosphine and sulfonate moieties, which influences solubility and coordination behavior

These structure-activity relationships have been studied in comparison with related compounds such as 3-(diphenylphosphino)benzenesulfonate sodium salt (TPPMS) and triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt, revealing important insights into ligand design for specific catalytic applications .

Comparative Analysis with Related Compounds

Sodium 4-(diphenylphosphino)benzenesulfonate belongs to a family of water-soluble phosphine ligands. A comparison with related compounds provides valuable insights into their relative utility:

CompoundPosition of SulfonateWater SolubilityCatalytic Activity
Sodium 4-(diphenylphosphino)benzenesulfonateParaGoodHigh in certain applications
Sodium 3-(diphenylphosphino)benzenesulfonate (TPPMS)MetaGoodWell-established in literature
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium saltMeta on each ringExcellentVery high in aqueous media
4-(Diphenylphosphino)benzoic acidPara (carboxyl group)LowerDifferent coordination properties

The para positioning of the sulfonate group in sodium 4-(diphenylphosphino)benzenesulfonate, as opposed to the meta positioning in TPPMS, can influence electronic properties and coordination geometry, potentially leading to different catalytic behaviors .

Hazard InformationPrecautionary Measures
GHS Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Signal WordWarning
Storage ConditionsStore under inert atmosphere at 2-8°C

Proper handling includes working in well-ventilated areas, using appropriate personal protective equipment, and storing the compound under inert gas to prevent oxidation of the phosphine group .

Supplier ParameterTypical Specification
Purity≥95%
FormCrystalline solid
PackagingTypically 500 mg to 5 g containers
Storage RecommendationsUnder inert atmosphere at 2-8°C
Shelf LifeVaries by supplier, typically 1-2 years when properly stored

The compound is generally supplied for research purposes, particularly in catalysis development and organometallic chemistry applications .

Research Advancements and Future Directions

Recent research involving sodium 4-(diphenylphosphino)benzenesulfonate and related compounds has focused on several promising areas:

  • Development of novel water-soluble catalytic systems for green chemistry applications

  • Investigation of recyclable catalyst systems utilizing the amphiphilic nature of the compound

  • Application in asymmetric catalysis through modification of the basic structure

  • Exploration of immobilization strategies for heterogeneous catalysis applications

The ongoing interest in environmentally benign reaction conditions and sustainable chemistry continues to drive research into water-soluble phosphine ligands like sodium 4-(diphenylphosphino)benzenesulfonate .

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